Sodium 5-cyano-6-methylpyridine-3-sulfinate
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Overview
Description
Sodium 5-cyano-6-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C₇H₅N₂NaO₂S and a molecular weight of 204.18 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a cyano group, a methyl group, and a sulfinate group. It is primarily used in research and development applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-cyano-6-methylpyridine-3-sulfinate typically involves the reaction of 5-cyano-6-methylpyridine-3-sulfonyl chloride with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-cyano-6-methylpyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinate group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 5-cyano-6-methylpyridine-3-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 5-cyano-6-methylpyridine-3-sulfinate involves its interaction with various molecular targets and pathways. The compound can act as a sulfonylating agent, transferring its sulfinate group to other molecules. This process can modulate the activity of enzymes and proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfinate
- Sodium methanesulfinate
- Sodium toluenesulfinate
Uniqueness
Sodium 5-cyano-6-methylpyridine-3-sulfinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. Compared to other sodium sulfinates, it offers a unique combination of reactivity and stability, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C7H5N2NaO2S |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
sodium;5-cyano-6-methylpyridine-3-sulfinate |
InChI |
InChI=1S/C7H6N2O2S.Na/c1-5-6(3-8)2-7(4-9-5)12(10)11;/h2,4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
FFVZCQODHQANRF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=N1)S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
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